8-Prenylkaempferol

Overview

Description

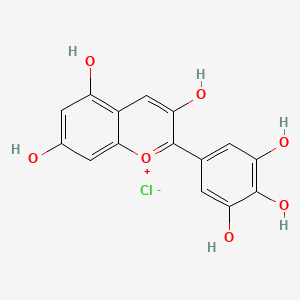

8-Prenylkaempferol (8-PK) is a prenylflavonoid isolated from Sophora flavescens, a Chinese herb with antiviral and anti-inflammatory properties . It is an effective agent for attenuating pro-inflammatory NO induction .

Molecular Structure Analysis

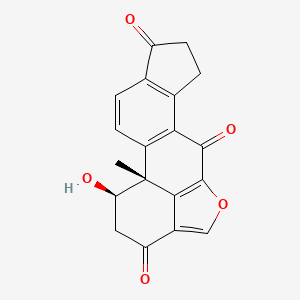

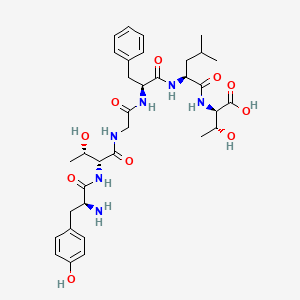

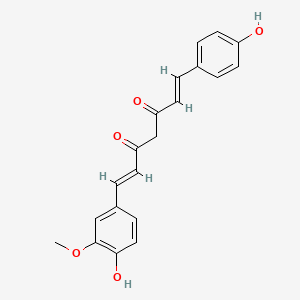

This compound has the molecular formula C20H18O6 and a molecular weight of 354.4 . Its chemical name is 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one .Chemical Reactions Analysis

This compound has been found to inhibit LPS-induced c-Jun phosphorylation, a major component of activator protein-1 (AP-1), but it does not attenuate IkB-α degradation nor NF-κB nuclear translocation .Physical And Chemical Properties Analysis

This compound is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a sealed, cool, and dry condition .Scientific Research Applications

Anti-Inflammatory Properties

8-Prenylkaempferol, a prenylflavonoid isolated from Sophora flavescens, displays significant anti-inflammatory activity. A study by Chen et al. (2008) showed that it suppresses nitric oxide production in macrophages, targeting the JNK-mediated AP-1 pathway. This interference with the JNK pathway contributes to its effectiveness in attenuating pro-inflammatory responses (Chen et al., 2008).

Antiviral and Additional Anti-Inflammatory Effects

In addition to its anti-inflammatory properties, this compound has shown potential in combating viral infections. Chiou et al. (2011) discovered its ability to suppress influenza A virus-induced RANTES production in epithelial cells. It achieves this by blocking the PI3K-mediated transcriptional activation of NF-κB and IRF3 and interfering with IκB degradation, which subsequently decreases NF-κB translocation (Chiou et al., 2011).

Promotion of Osteoblast Maturation

This compound also plays a role in bone health, specifically in osteoblast differentiation and maturation. A study by Chiou et al. (2011) found that it promotes alkaline phosphatase activity and up-regulates mRNA expressions of osteocalcin, osteopontin, and type I collagen, contributing to bone nodule formation. This effect is mediated through the BMP-2/p38 pathway, activating Runx2 transcription (Chiou et al., 2011).

Metabolism and Distribution in the Body

A comprehensive study on the metabolism and distribution of this compound in rats was conducted by Ma et al. (2016). They used advanced techniques to identify numerous metabolites of this compound, providing insights into its effective forms, target organs, and pharmacological actions. Their findings are critical for understanding the metabolism and distribution of prenylflavonoid aglycone compounds (Ma et al., 2016).

Potential in Estrogen Receptor Binding

Research has shown that this compound can bind to the estrogen receptor, albeit with weak relative binding affinities. Hillerns and Wink (2005) found that the presence of a prenyl group at the position 8 of the flavonoid structure enhances its binding to rat uterine estrogen receptor (Hillerns & Wink, 2005).

Mechanism of Action

Target of Action

8-Prenylkaempferol, also known as Desmethyl Icaritin, is a phytoestrogenic molecule . Phytoestrogens are plant-derived compounds that can interact with estrogen receptors in mammals, mimicking the effects of endogenous estrogens . Therefore, the primary targets of Desmethyl Icaritin are likely to be estrogen receptors.

Mode of Action

Desmethyl Icaritin interacts with its targets, the estrogen receptors, and induces certain changes in the cell . As a phytoestrogen, it can bind to these receptors and mimic the action of the body’s natural estrogens . This can trigger a series of biochemical reactions within the cell, leading to various physiological effects .

Biochemical Pathways

One of the key pathways affected by Desmethyl Icaritin is the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in regulating cell growth and differentiation . Desmethyl Icaritin has been shown to suppress adipogenesis, the process of fat cell development, via this pathway .

Pharmacokinetics

Its solubility in acetone and methanol suggests that it may be well-absorbed in the body. Its bioavailability, or the extent to which it reaches the systemic circulation, is also unknown and would be an important factor in its pharmacological effects.

Result of Action

Desmethyl Icaritin has been shown to have several effects at the molecular and cellular levels. It can induce the directional differentiation of embryonic stem cells into cardiomyocytes, or heart muscle cells . Additionally, it suppresses the formation of fat cells via the Wnt/β-catenin signaling pathway .

Safety and Hazards

properties

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADCVNHITZNGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415743 | |

| Record name | 8-Prenylkaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28610-31-3 | |

| Record name | Desmethylicaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28610-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethyl icaritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028610313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Prenylkaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL ICARITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5XK67Y0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

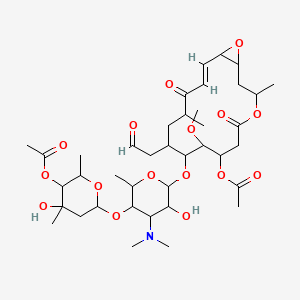

![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1670236.png)